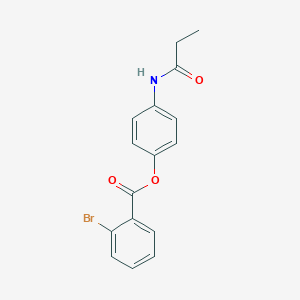![molecular formula C16H15ClN2O2 B268682 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, also known as CPB, is a chemical compound with the molecular formula C16H15ClN2O2. It is a white crystalline powder that is widely used in scientific research due to its various biochemical and physiological effects. CPB belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs).
Mécanisme D'action
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide exerts its biological effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones. Histones are proteins that play a crucial role in regulating gene expression. By inhibiting HDACs, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide increases histone acetylation, leading to changes in gene expression that result in the observed biological effects.
Biochemical and Physiological Effects:
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It also exhibits anti-angiogenic effects, which inhibit the growth of new blood vessels that are necessary for tumor growth. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide inhibits the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has several advantages for laboratory experiments, including its ability to inhibit HDACs, which makes it a valuable tool for studying the role of histone acetylation in gene expression. It is also relatively easy to synthesize and has a high purity. However, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and treatment regimens for 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide in different types of cancer and other diseases. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. Finally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and subsequently reacted with 3-(2-chlorophenyl)propionic acid to obtain 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide.
Applications De Recherche Scientifique
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
Nom du produit |
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide |
|---|---|
Formule moléculaire |
C16H15ClN2O2 |
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
3-[3-(2-chlorophenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-14-7-2-1-4-11(14)8-9-15(20)19-13-6-3-5-12(10-13)16(18)21/h1-7,10H,8-9H2,(H2,18,21)(H,19,20) |
Clé InChI |
FTACCIVEVJLCKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)


![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)